Ethane-1,2-diyl bis(4-oxopentanoate)
Description
Ethane-1,2-diyl bis(4-oxopentanoate) (CAS: 52406-23-2) is a diester compound featuring a central ethane-1,2-diyl backbone linked to two 4-oxopentanoate moieties.
Properties
CAS No. |
52406-23-2 |
|---|---|
Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-(4-oxopentanoyloxy)ethyl 4-oxopentanoate |
InChI |
InChI=1S/C12H18O6/c1-9(13)3-5-11(15)17-7-8-18-12(16)6-4-10(2)14/h3-8H2,1-2H3 |
InChI Key |
LIQBLYKFSGXMNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)OCCOC(=O)CCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethane-1,2-diyl bis(4-oxopentanoate) can be synthesized through esterification reactions. One common method involves reacting ethane-1,2-diol with 4-oxopentanoic acid in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction typically proceeds as follows:
HOCH2CH2OH+2CH3COCH2COOH→CH3COCH2COOCH2CH2OCOCH2COCH3+2H2O
Industrial Production Methods: In an industrial setting, the synthesis of ethane-1,2-diyl bis(4-oxopentanoate) may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent production.
Chemical Reactions Analysis
Types of Reactions: Ethane-1,2-diyl bis(4-oxopentanoate) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding ethane-1,2-diol and 4-oxopentanoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Ethane-1,2-diol and 4-oxopentanoic acid.
Reduction: Ethane-1,2-diol and 4-hydroxyvaleric acid.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethane-1,2-diyl bis(4-oxopentanoate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of ethane-1,2-diyl bis(4-oxopentanoate) depends on its application. In drug delivery, for example, it forms biodegradable polymers that release active pharmaceutical ingredients over time. The ester bonds in the compound hydrolyze in the presence of water, gradually breaking down the polymer and releasing the drug.
Comparison with Similar Compounds
Ethane-1,2-diyl bis(2-(4-methoxyphenyl)acetate)
- Structure : The ethane-1,2-diyl backbone is esterified with 2-(4-methoxyphenyl)acetate groups.
- Characterization: Full $ ^1 \text{H} $- and $ ^{13}\text{C} $-NMR spectra confirm the presence of methoxy (-OCH$ _3 $) and aromatic protons, distinguishing it from the 4-oxopentanoate analogue .
- Applications : Likely investigated for photoresponsive or polymeric properties due to aromatic and electron-donating methoxy groups.
Ethane-1,2-diyl bis(4-azido-2,3,5,6-tetrafluorobenzoate)
- Structure : Contains fluorinated benzoate groups with azide (-N$ _3 $) substituents.
- Reactivity : Azide groups enable photo-crosslinking via UV irradiation, critical for high-resolution quantum dot (QD) patterning in optoelectronics. Fluorination enhances thermal stability and reduces intermolecular interactions .
- Applications : Used as a "LiXer" (light-induced crosslinker) to preserve QD luminescence during device fabrication .
N,N'-(ethane-1,2-diyl)bis(4-methoxybenzenesulfonamide)
- Structure : Ethane-1,2-diyl core linked to sulfonamide groups with methoxybenzene substituents.
- Electrochemical Properties: Exhibits redox activity in DMF solutions, attributed to electron-withdrawing sulfonamide groups. This contrasts with the ketone-based reactivity of 4-oxopentanoate derivatives .
- Applications: Potential use in electrochemical sensors or catalysis.
Ethane-1,2-diyl bis(4-methylbenzenesulfonamide)
- Structure : Similar to the methoxy analogue but with methyl (-CH$ _3 $) substituents.
- Key Differences : Methyl groups increase hydrophobicity compared to methoxy or ketone functionalities, influencing solubility and aggregation behavior .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
